An In-depth Technical Guide to the 5Z,8Z,11Z-Eicosatrienoyl-CoA Biosynthesis Pathway
An In-depth Technical Guide to the 5Z,8Z,11Z-Eicosatrienoyl-CoA Biosynthesis Pathway
This guide provides a comprehensive overview of the biosynthesis of 5Z,8Z,11Z-eicosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA). It is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of polyunsaturated fatty acids (PUFAs) and its implications in health and disease.
Introduction to 5Z,8Z,11Z-Eicosatrienoyl-CoA (DGLA-CoA)
Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 fatty acid that serves as a precursor to anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1)[1]. Its activated form, DGLA-CoA, is a key intermediate in the biosynthesis of both these anti-inflammatory molecules and the pro-inflammatory arachidonic acid (ARA)[1]. The balance between DGLA and ARA metabolism is a critical factor in regulating inflammatory processes, making the DGLA-CoA biosynthesis pathway a significant area of research for inflammatory diseases, metabolic disorders, and cancer[2][3].
The Biosynthesis Pathway of DGLA-CoA
The synthesis of DGLA-CoA is a multi-step process that begins with the essential fatty acid linoleic acid (LA). The pathway primarily involves two key enzymes: Δ6-desaturase (FADS2) and Elongase of very long-chain fatty acids protein 5 (ELOVL5). The final step is the activation of DGLA to DGLA-CoA by an acyl-CoA synthetase.
Step 1: Desaturation of Linoleic Acid to γ-Linolenic Acid
The initial and rate-limiting step in the pathway is the desaturation of linoleic acid (18:2, n-6) to γ-linolenic acid (GLA; 18:3, n-6). This reaction is catalyzed by the enzyme Δ6-desaturase, which is encoded by the FADS2 gene[4][5]. This desaturation introduces a double bond at the sixth carbon from the carboxyl end of the fatty acid.
Step 2: Elongation of γ-Linolenic Acid to Dihomo-γ-Linolenic Acid
Following its synthesis, GLA is elongated to dihomo-γ-linolenic acid (DGLA; 20:3, n-6). This two-carbon chain elongation is carried out by the enzyme ELOVL5[4][6]. The CoA-activated form of GLA, γ-linolenoyl-CoA, serves as the substrate for this reaction.
Step 3: Activation of Dihomo-γ-Linolenic Acid to DGLA-CoA
Finally, DGLA is activated to its coenzyme A (CoA) ester, 5Z,8Z,11Z-eicosatrienoyl-CoA (DGLA-CoA), by an acyl-CoA synthetase. This step is crucial for its subsequent metabolic fates.
Quantitative Data
The activity of the key enzymes in the DGLA-CoA biosynthesis pathway can be characterized by their kinetic parameters, Km and Vmax. These values provide insights into the enzyme's affinity for its substrate and its maximum catalytic rate, respectively[7][8][9][10].
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Δ6-Desaturase (FADS2) | Linoleic Acid | Rat Liver Microsomes | 1.5 | 0.63 | [11] |
| Δ6-Desaturase (FADS2) | Linoleic Acid | Human Fetal Liver | 6.5 | 0.0075 | [12] |
| ELOVL5 | γ-Linolenoyl-CoA | Mouse Liver Microsomes | Not Reported | Not Reported | [6] |
Experimental Protocols
Δ6-Desaturase (FADS2) Activity Assay
This protocol is adapted from methodologies using HPLC for the separation of substrate and product[11][13].
1. Microsome Preparation:
-
Homogenize fresh or frozen liver tissue in a buffer containing sucrose, EDTA, and a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 0.5 mg/mL)
-
NADH or NADPH as a cofactor
-
Bovine serum albumin (BSA) to bind free fatty acids
-
The substrate, radiolabeled or non-radiolabeled linoleic acid.
-
3. Incubation:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time (e.g., 10-30 minutes) with gentle shaking.
4. Reaction Termination and Extraction:
-
Stop the reaction by adding a strong acid or a mixture of chloroform (B151607) and methanol.
-
Extract the lipids using a suitable organic solvent system (e.g., Folch or Bligh-Dyer method)[14][15].
5. Analysis:
-
Separate the substrate (linoleic acid) and the product (γ-linolenic acid) using reverse-phase HPLC[11][13].
-
If using a radiolabeled substrate, quantify the product by liquid scintillation counting.
-
If using non-radiolabeled substrate, quantify by UV detection or mass spectrometry.
ELOVL5 Activity Assay
This protocol is based on the measurement of radiolabeled malonyl-CoA incorporation into the elongated fatty acid product[6][16].
1. Microsome Preparation:
-
As described for the Δ6-desaturase assay.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 30 µg)
-
[14C]malonyl-CoA
-
The substrate, γ-linolenoyl-CoA (or γ-linolenic acid with CoA, ATP, and MgCl2 for in-situ activation)
-
NADPH as a cofactor.
-
3. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
4. Reaction Termination and Extraction:
-
Terminate the reaction with a strong acid.
-
Extract the total fatty acids.
5. Analysis:
-
Quantify the incorporation of [14C] from malonyl-CoA into the total fatty acid fraction using liquid scintillation counting.
Quantification of DGLA-CoA in Cells or Tissues
This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification[17][18].
1. Sample Preparation:
-
Harvest cells or homogenize tissue in a cold solvent to quench metabolic activity.
-
Add an internal standard (e.g., an odd-chain acyl-CoA) to the sample.
2. Extraction:
-
Extract the acyl-CoAs using a suitable method, such as solid-phase extraction or liquid-liquid extraction.
3. LC-MS/MS Analysis:
-
Separate the acyl-CoAs using reverse-phase liquid chromatography.
-
Detect and quantify the DGLA-CoA and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
4. Data Analysis:
-
Calculate the concentration of DGLA-CoA in the sample based on the peak area ratio of the analyte to the internal standard and a calibration curve.
Regulation of the DGLA-CoA Biosynthesis Pathway
The expression of the key enzymes in the DGLA-CoA biosynthesis pathway, FADS2 and ELOVL5, is tightly regulated at the transcriptional level, primarily by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)[12][19][20].
SREBP-1c is a key regulator of lipogenesis and its activity is controlled by various signaling pathways:
-
Insulin: Promotes the activation of SREBP-1c, thereby upregulating the expression of FADS2 and ELOVL5.
-
Liver X Receptor (LXR): When activated by oxysterols, LXR induces the expression of SREBP-1c, leading to increased fatty acid synthesis[19].
-
Polyunsaturated Fatty Acids (PUFAs): PUFAs, including DGLA and its downstream products, exert negative feedback regulation on SREBP-1c. They suppress SREBP-1c processing and promote its degradation, thus downregulating their own synthesis[21][22][23][24][25].
Experimental Workflow for Studying the DGLA-CoA Pathway
A typical experimental workflow to investigate the DGLA-CoA biosynthesis pathway and its regulation involves a combination of in vitro and in vivo approaches.
This workflow begins with in vitro studies using cell culture models to dissect the molecular mechanisms of the pathway and its regulation. These findings can then be validated in vivo using animal models with genetic modifications or dietary interventions. The data from both approaches are then integrated to build a comprehensive understanding of the DGLA-CoA biosynthesis pathway and its physiological significance.
Conclusion
The biosynthesis of 5Z,8Z,11Z-eicosatrienoyl-CoA is a critical metabolic pathway that influences the balance of pro- and anti-inflammatory signaling molecules. A thorough understanding of the enzymes, their regulation, and the factors that control the flux through this pathway is essential for the development of novel therapeutic strategies for a range of inflammatory and metabolic diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this important area of lipid metabolism.
References
- 1. 2023.igem.wiki [2023.igem.wiki]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2023.igem.wiki [2023.igem.wiki]
- 5. The Linoleic Acid: Dihomo-γ-Linolenic Acid Ratio (LA:DGLA)—An Emerging Biomarker of Zn Status [mdpi.com]
- 6. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 9. Khan Academy [khanacademy.org]
- 10. savemyexams.com [savemyexams.com]
- 11. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of acyl chain composition of subnanomole amounts of cellular long-chain acyl-coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delta‐6‐desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated hepatic fatty acid elongase-5 activity corrects dietary fat-induced hyperglycemia in obese BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PUFAs regulate SREBP1c through phosphorylation of Insig2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sterol response element-binding protein 1c (SREBP1c) is involved in the polyunsaturated fatty acid suppression of hepatic S14 gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
